molecular formula C7H7F2N3O2 B15006901 N-(4,6-difluoropyrimidin-2-yl)-beta-alanine

N-(4,6-difluoropyrimidin-2-yl)-beta-alanine

Cat. No.: B15006901
M. Wt: 203.15 g/mol
InChI Key: QOTOTMVMBPMVHB-UHFFFAOYSA-N
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Description

3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluoropyrimidine moiety attached to a propanoic acid group, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

The synthesis of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-difluoropyrimidine, which is a key intermediate.

    Reaction with Amino Group: The 4,6-difluoropyrimidine is then reacted with an appropriate amine to introduce the amino group at the 3-position.

    Formation of Propanoic Acid Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoropyrimidine moiety can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The difluoropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID can be compared with other similar compounds, such as:

    4,6-Difluoropyrimidine: A key intermediate in the synthesis of the compound.

    3-Aminopropanoic Acid: A related compound with a similar structure but lacking the difluoropyrimidine moiety.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring and exhibit various biological activities.

The uniqueness of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID lies in its specific substitution pattern and the presence of both the difluoropyrimidine and propanoic acid groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H7F2N3O2

Molecular Weight

203.15 g/mol

IUPAC Name

3-[(4,6-difluoropyrimidin-2-yl)amino]propanoic acid

InChI

InChI=1S/C7H7F2N3O2/c8-4-3-5(9)12-7(11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12)

InChI Key

QOTOTMVMBPMVHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1F)NCCC(=O)O)F

Origin of Product

United States

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